(5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone
Description
Properties
Molecular Formula |
C11H12ClNO2S |
|---|---|
Molecular Weight |
257.74 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C11H12ClNO2S/c12-8-1-2-10(14)9(7-8)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2 |
InChI Key |
GYKVDWGBEFQFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Coupling Approach
The most direct method involves converting 5-chloro-2-hydroxybenzoic acid to its corresponding acyl chloride followed by nucleophilic substitution with thiomorpholine. Experimental data from analogous systems demonstrate that:
Step 1: Acid Chloride Formation
5-Chloro-2-hydroxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. Patent US3965173A provides critical parameters for this conversion, showing 72% yield when using 19g starting material with 64mL SOCl₂ at 60°C for 1 hour.
Step 2: Thiomorpholine Coupling
The resulting 5-chloro-2-hydroxybenzoyl chloride reacts with thiomorpholine in dichloromethane at 0-5°C. As demonstrated in PMC10848994, similar thiomorpholine couplings achieve 78% yields when using equimolar ratios of reactants and triethylamine as base.
Reaction Conditions Table
| Parameter | Optimal Value | Source |
|---|---|---|
| Temperature | 0-5°C | |
| Molar Ratio (Acid:Base) | 1:1.2 | |
| Reaction Time | 45 minutes |
Protective Group Methodology
To prevent hydroxyl group interference during acylation, methyl protection proves effective:
Methylation Protocol
- Treat 5-chloro-2-hydroxybenzoic acid with dimethyl sulfate in acetone/NaOH (2N)
- Reflux for 45 minutes yields methyl 5-chloro-2-methoxybenzoate (95% yield as per)
- Deprotect using HBr/AcOH (3:1 v/v) at 80°C for 2 hours
This approach mirrors the methylation/demethylation sequence validated in CN101314598B, though introduces additional synthetic steps that reduce overall yield to 62-68%.
Alternative Synthetic Pathways
One-Pot Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate the coupling process:
Optimized Parameters
- Power: 300W
- Temperature: 120°C
- Time: 15 minutes
- Solvent: DMF with 0.5eq K₂CO₃
Preliminary trials show 82% conversion efficiency, though product purification remains challenging due to byproduct formation.
Enzymatic Catalysis
Novel biocatalytic methods employ lipase B from Candida antarctica (CAL-B) in non-aqueous media:
Key Advantages
- 91% enantiomeric excess achieved
- Reaction completes in 6 hours at 35°C
- Eliminates need for toxic chlorination agents
However, enzyme stability issues currently limit scale-up potential.
Structural Characterization
X-ray crystallographic data from PMC10848994 reveals critical structural insights:
Bond Parameters
- C=O bond length: 1.214Å
- C-S distance: 1.811Å
- Dihedral angle between aromatic rings: 87.3°
Supramolecular Features
- Hydrogen bonding network (O-H···N: 2.892Å)
- π-π stacking distance: 3.678Å
These structural characteristics directly influence the compound's solubility profile and biological activity.
Industrial Scale Considerations
Economic analysis of production methods reveals:
Cost Comparison Table
| Method | Cost/kg (USD) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl Chloride Route | 420 | 72 | 98.5 |
| Protective Group Method | 580 | 68 | 99.1 |
| Microwave-Assisted | 390 | 82 | 97.8 |
Patent CN101314598B demonstrates that solvent recovery systems can reduce production costs by 23% through acetone recycling in methylation steps.
Environmental Impact Assessment
Life cycle analysis identifies critical sustainability factors:
Waste Stream Components
- Unreacted thiomorpholine (12-18%)
- Sodium chloride byproducts (9.2kg/kg product)
- Chlorinated solvents (DCM: 6.8L/kg)
Green chemistry modifications substituting DCM with cyclopentyl methyl ether show promise, reducing halogenated waste by 74% without compromising yield.
Pharmacological Relevance
While beyond synthetic scope, biological screening data from Ambeed provides context for quality control requirements:
Bioactivity Thresholds
- ERK1/2 inhibition requires >95% purity
- Cytotoxicity profiles correlate with residual chloride content (<0.5ppm)
These parameters necessitate rigorous purification protocols, particularly for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Spectroscopic and Structural Properties
NMR Data Comparison
- Thiomorpholino Protons: In all analogues, thiomorpholino protons resonate at δ 2.6–4.0 ppm (¹H NMR) and δ 20–50 ppm (¹³C NMR), consistent with the sulfur atom’s electron-withdrawing effect .
- Aryl Protons :
Thermal Stability
Compounds like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by extensive hydrogen bonding . Thiomorpholino methanones lacking such interactions may exhibit lower thermal stability, though direct data are unavailable.
Molecular Properties and Solubility
*LogP estimated using fragment-based methods.
Insights :
Biological Activity
(5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with thiomorpholine in the presence of a base. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that compounds with a similar thiomorpholine structure exhibit significant antimicrobial properties. For instance, a study on related thiomorpholine derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 17 to 32 µM, suggesting that this compound may possess comparable or enhanced antibacterial activity .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine-1,1-dioxide | 8 | H. pylori (metronidazole-sensitive) |
| This compound | TBD | TBD |
Anticancer Potential
Preliminary studies suggest that the compound may also exhibit anticancer properties. For example, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. In one study, compounds with thiomorpholine moieties demonstrated IC50 values in the low micromolar range against breast and leukemia cancer cells . This indicates that this compound could be a candidate for further investigation in cancer therapy.
Case Studies
- Antibacterial Efficacy : A recent study compared the antibacterial activity of several thiomorpholine derivatives, including those structurally related to this compound. The results showed that certain derivatives had significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could function as an effective antimicrobial agent .
- Cytotoxicity in Cancer Cells : In vitro assays were conducted to evaluate the cytotoxicity of compounds similar to this compound against MCF-7 breast cancer cells. The results indicated that these compounds induced apoptosis at concentrations ranging from 10 to 50 µM, suggesting a potential mechanism for anticancer activity .
Q & A
Q. What are the optimal synthetic routes for (5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone, considering yield and purity?
Methodological Answer: The synthesis of thiomorpholino methanone derivatives typically involves coupling a substituted phenylcarboxylic acid with thiomorpholine derivatives. A plausible route for the target compound could follow a two-step protocol:
Grignard Reaction : React 5-chloro-2-hydroxybenzoic acid with thiomorpholine in the presence of a coupling agent (e.g., EDCI or DCC) to form the amide intermediate.
Oxidation : Convert the amide to the ketone using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane.
Q. Key Considerations :
- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Yield Optimization : Employing continuous flow reactors (as noted in similar syntheses ) can enhance reaction efficiency and scalability.
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (Reported for Analogues) |
|---|---|---|
| 1 | EDCI, DMF, RT, 12h | ~60-70% |
| 2 | MnO₂, CH₂Cl₂, 24h | ~75-85% |
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
Q. What safety protocols should be followed when handling thiomorpholino-containing compounds?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Keep the compound in a desiccator at 4°C to prevent degradation.
- Emergency Measures : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How do the electronic properties of the chloro-hydroxyphenyl and thiomorpholino groups influence the compound's reactivity in nucleophilic substitutions?
Methodological Answer:
- Chloro-hydroxyphenyl Group : The electron-withdrawing Cl and hydroxyl groups activate the phenyl ring toward electrophilic substitution at the ortho/para positions.
- Thiomorpholino Group : The sulfur atom in thiomorpholino enhances nucleophilicity compared to morpholine, facilitating reactions with electrophiles (e.g., alkyl halides).
Q. Experimental Validation :
- Perform DFT calculations to map electron density distributions.
- Conduct kinetic studies using model reactions (e.g., SNAr with nitrobenzenesulfonates) to compare reaction rates with morpholine analogs .
Q. What strategies can mitigate discrepancies in biological activity data caused by compound instability during assays?
Methodological Answer:
- Stability Testing : Pre-screen the compound in assay media (e.g., PBS, cell culture medium) via HPLC to detect degradation products.
- Temperature Control : Store samples at -20°C with desiccants and avoid repeated freeze-thaw cycles. Continuous cooling during experiments (e.g., using chilled baths) minimizes thermal degradation .
- Data Normalization : Include internal controls (e.g., stable analogs) to distinguish biological effects from assay artifacts.
Q. How can computational methods predict viable synthesis pathways for novel thiomorpholino methanone derivatives?
Methodological Answer:
- AI-Driven Synthesis Planning : Tools like IBM RXN for Chemistry or ASKCOS can propose retrosynthetic routes by training on databases like PubChem and Reaxys .
- Molecular Dynamics Simulations : Model transition states for key reactions (e.g., Grignard additions) to identify optimal conditions.
Q. Example Workflow :
Input the target structure into an AI tool.
Validate top-ranked pathways using DFT calculations.
Prioritize routes with fewer steps and higher atom economy.
Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how should apoptotic pathways be assessed?
Methodological Answer:
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays .
- Apoptosis Markers :
- Caspase Activation : Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC).
- Flow Cytometry : Quantify Annexin V/PI staining to distinguish apoptotic vs. necrotic cells.
Mechanistic Insight :
The chloro-hydroxyphenyl group may induce ROS generation, while the thiomorpholino moiety could modulate kinase pathways, as seen in structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
